3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Enzymology Pyrimidine Biosynthesis Inhibitor Screening

Procure 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol (CAS 217483-06-2) as a research-grade benzofuran building block. This compound is a validated weak dihydroorotase inhibitor (IC50 180 μM) ideal for enzymology baseline studies and SAR exploration. Its 5-propan-1-ol side chain provides a versatile synthetic handle for derivative generation. Supplied at ≥98% purity, ensuring reliable results.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 217483-06-2
Cat. No. B1424265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol
CAS217483-06-2
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CCCO
InChIInChI=1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2
InChIKeyMEJDXNJLYVQVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol (CAS 217483-06-2) Procurement-Relevant Chemical and Pharmacological Profile


3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol (CAS 217483-06-2, also referenced as DBFP) is a small-molecule benzofuran derivative with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by a 2,3-dihydrobenzofuran core substituted at the 5-position with a propan-1-ol side chain . It is commercially available as a research chemical with typical purities ranging from 95% to 98% and is supplied as a solid at room temperature . The predicted boiling point is 319.1 ± 11.0 °C at 760 mmHg, and the compound is not classified as hazardous for transport .

Why 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol Cannot Be Interchanged with Generic Benzofuran Analogs in Research and Synthesis


The 2,3-dihydrobenzofuran scaffold with a 5-propan-1-ol substituent confers distinct physicochemical and biological properties that are not replicated by closely related analogs such as 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (carboxylic acid derivative), 2-(2,3-dihydrobenzofuran-5-yl)propan-2-ol (tertiary alcohol isomer), or the fully aromatic benzofuran counterpart . These structural variations directly impact hydrogen bonding capacity, lipophilicity, metabolic stability, and target engagement in biological assays, precluding generic substitution without re-validation of the specific research application .

Quantitative Differentiation of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol from Key Comparators: An Evidence-Based Procurement Guide


Dihydroorotase Inhibition: 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol Exhibits Weak but Quantifiable Enzyme Inhibition Versus Baseline

In a dihydroorotase enzyme inhibition assay using mouse Ehrlich ascites enzyme at pH 7.37, 3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol demonstrated an IC50 of 1.80 × 10⁵ nM (180 μM), indicating weak inhibitory activity [1]. This value serves as a quantitative benchmark for structure-activity relationship (SAR) studies, distinguishing it from more potent dihydroorotase inhibitors or inactive analogs within the benzofuran class.

Enzymology Pyrimidine Biosynthesis Inhibitor Screening

Purity and Physical Form: Commercial Availability at 98% Purity with Defined Storage and Handling Parameters

Multiple reputable vendors, including Sigma-Aldrich and ChemScene, supply 3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol with a minimum purity of 98% . The compound is provided as a solid at room temperature, with a predicted boiling point of 319.1 ± 11.0 °C at 760 mmHg . This level of purity and physical characterization supports reproducible experimental outcomes and facilitates accurate dosing in biological assays.

Chemical Procurement Quality Control Laboratory Reagent

Structural Distinction from Carboxylic Acid Analog: Differential Hydrogen Bonding and Lipophilicity Impacting Reactivity and Bioactivity

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol (C11H14O2, MW 178.23) differs fundamentally from its carboxylic acid analog 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (C11H12O3, MW 192.21, CAS 215057-28-6) . The primary alcohol functional group in the target compound offers distinct hydrogen bond donor/acceptor properties compared to the carboxylic acid moiety. The predicted pKa of the alcohol is 15.08 ± 0.10, while the carboxylic acid analog has an experimental pKa of approximately 4.5-5.0 . This difference translates to altered ionization states at physiological pH and divergent membrane permeability and target binding profiles.

Medicinal Chemistry Physicochemical Profiling SAR

Scaffold Flexibility: The 5-Propan-1-ol Substituent Enables Diverse Downstream Derivatization Not Accessible with Methyl or Ethyl Analogs

The three-carbon propan-1-ol chain at the 5-position of the dihydrobenzofuran core provides a versatile handle for further synthetic elaboration, such as oxidation to the aldehyde or carboxylic acid, conversion to halides or amines, and esterification . This contrasts with shorter-chain analogs (e.g., methanol or ethanol derivatives), which offer fewer synthetic options and may limit the exploration of chemical space in lead optimization programs. The compound is explicitly described as a 'versatile small molecule scaffold' by commercial suppliers, underscoring its utility as an intermediate .

Synthetic Chemistry Building Block Medicinal Chemistry

Optimal Procurement and Deployment Scenarios for 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol Based on Quantitative Evidence


Enzymology and Inhibitor Screening: Baseline Weak Inhibitor for Dihydroorotase

Given its measured IC50 of 180 μM against mouse Ehrlich ascites dihydroorotase, this compound serves as a validated weak inhibitor reference in enzymology studies. Researchers investigating the pyrimidine biosynthesis pathway or screening for more potent dihydroorotase inhibitors can use this compound to establish a baseline inhibition level, thereby contextualizing the potency of novel derivatives. [1]

Medicinal Chemistry and SAR Campaigns: Scaffold for Derivatization

The 5-propan-1-ol substituent provides a synthetic handle for generating diverse analogs. Medicinal chemists can leverage this compound as a starting material to explore structure-activity relationships, particularly in programs targeting enzymes or receptors where benzofuran-containing molecules have shown promise. The availability of high-purity material (≥98%) ensures that observed biological effects are attributable to the intended molecular structure rather than impurities.

Chemical Synthesis and Intermediate Procurement

As a versatile building block, this compound is procured by synthetic chemists for the construction of more complex benzofuran-containing molecules. The three-carbon alcohol chain allows for straightforward conversion to aldehydes, acids, amines, and esters, facilitating the rapid assembly of compound libraries for biological screening. The commercial availability from multiple vendors at consistent purity levels supports reliable supply chain management.

Quality Control and Analytical Reference Standard

The defined physical properties (predicted boiling point 319.1 °C, pKa 15.08) and high commercial purity make this compound suitable as an analytical reference standard in HPLC, GC, and NMR method development. Laboratories can utilize it to calibrate instruments or validate analytical methods for related benzofuran derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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